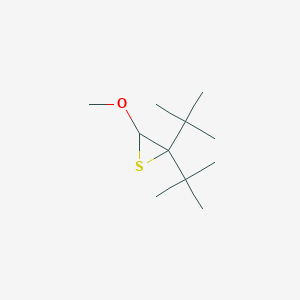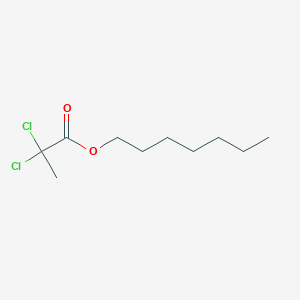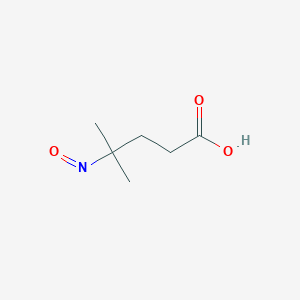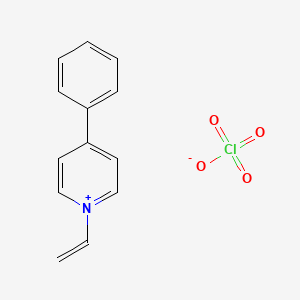
1-Ethenyl-4-phenylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-phenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C13H12ClNO4 It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an ethenyl group and a phenyl group, and paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with ethenyl halides in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce pyridine derivatives .
Scientific Research Applications
1-Ethenyl-4-phenylpyridin-1-ium perchlorate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethenyl-4-phenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-phenylpyridin-1-ium (MPP+): Known for its neurotoxic properties and use in Parkinson’s disease research.
Other Pyridinium Salts: These include a wide range of compounds with varying substituents on the pyridine ring, each with unique chemical and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
Properties
CAS No. |
89932-37-6 |
|---|---|
Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
1-ethenyl-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H12N.ClHO4/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;2-1(3,4)5/h2-11H,1H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YQQATDIWEZMATI-UHFFFAOYSA-M |
Canonical SMILES |
C=C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)


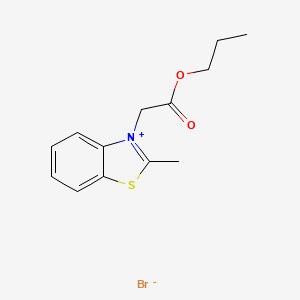

![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)

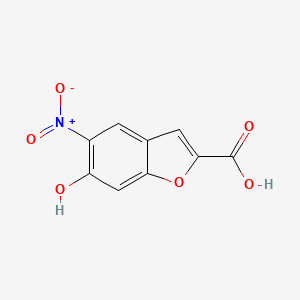
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
